4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
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Overview
Description
4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is an organic compound belonging to the bipyrazole family. This compound is characterized by the presence of two pyrazole rings, which are fused together, and a carboxylic acid functional group. The presence of bromine, isopropyl, and methyl groups further adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable pyrazole precursor using N-bromosuccinimide (NBS) in a solvent like methanol . The resulting bromopyrazole is then subjected to further functionalization reactions, such as alkylation and carboxylation, to introduce the isopropyl, methyl, and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Strong Bases: Such as sodium hydride (NaH) for deprotonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of enzymes like liver alcohol dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
3,5-dimethylpyrazole: Lacks the isopropyl and carboxylic acid groups but shares the dimethyl substitution pattern.
4-iodopyrazole: Similar to 4-bromo-1H-pyrazole but with iodine instead of bromine.
Uniqueness
4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrazole rings and the carboxylic acid group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2/c1-5(2)17-7(4)8(6(3)16-17)10-9(13)11(12(18)19)15-14-10/h5H,1-4H3,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSIDGWRHXBQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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